N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound features a 1,2,4-triazole core substituted at positions 4 and 5 with benzyl groups, a thioacetamide linker, and an N-(4-butan-2-ylphenyl) moiety.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-[(4,5-dibenzyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4OS/c1-3-21(2)24-14-16-25(17-15-24)29-27(33)20-34-28-31-30-26(18-22-10-6-4-7-11-22)32(28)19-23-12-8-5-9-13-23/h4-17,21H,3,18-20H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEORDMKAJWGLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Core Triazole Modifications
The 1,2,4-triazole scaffold is a common pharmacophore in medicinal chemistry. Key structural variations in analogues include:
Key Observations :
- Bulky substituents (e.g., dibenzyl in the target compound) may enhance target binding through hydrophobic interactions but could reduce bioavailability due to increased molecular weight.
- Electron-withdrawing groups (e.g., pyridinyl in VUAA-1) improve agonist activity in insect receptors , while amino groups (e.g., furan-2-yl derivatives) favor anti-inflammatory effects .
Acetamide Linker and Aryl Group Variations
The N-arylacetamide moiety influences solubility and receptor affinity:
Key Observations :
Key Observations :
- Pyridinyl and m-tolyl groups correlate with lower acute toxicity, suggesting safer profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
